molecular formula C20H19FN2O3S B11349688 2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide

2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide

Cat. No.: B11349688
M. Wt: 386.4 g/mol
InChI Key: CRFVTVRVXWWCJE-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, a methoxyphenyl group, and a thiazole ring

Preparation Methods

The synthesis of 2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the reaction of a suitable thioamide with a halogenated ketone under acidic conditions.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol with an appropriate electrophile, such as an alkyl halide.

    Coupling of the methoxyphenyl group: This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a boronic acid derivative of the methoxyphenyl group and a halogenated intermediate.

    Final amide formation: The final step involves the reaction of the intermediate with a suitable amine to form the desired propanamide.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using nucleophiles such as amines or thiols.

    Coupling reactions: The methoxyphenyl group can participate in various coupling reactions, such as the Heck or Sonogashira coupling, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the disruption of key biological processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H19FN2O3S

Molecular Weight

386.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]propanamide

InChI

InChI=1S/C20H19FN2O3S/c1-13(26-18-9-5-15(21)6-10-18)19(24)22-11-16-12-27-20(23-16)14-3-7-17(25-2)8-4-14/h3-10,12-13H,11H2,1-2H3,(H,22,24)

InChI Key

CRFVTVRVXWWCJE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)F

Origin of Product

United States

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